N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. While specific biological data for this compound are unavailable, structurally related benzo[b]thiophene-2-carboxamide derivatives have demonstrated anticancer, antimicrobial, and multi-target kinase inhibitory activities in prior studies .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c22-20(19-12-16-4-1-2-6-18(16)25-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-24-17/h1-6,8,10-12,14H,7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRFYKJAGTVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the furan-3-ylmethyl group: This step may involve a nucleophilic substitution reaction where a furan-3-ylmethyl halide reacts with an amine group on the benzo[b]thiophene core.
Attachment of the thiophen-2-yl group: This could be done through a similar nucleophilic substitution reaction or via a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a unique structural composition, which includes:
- Furan ring
- Thiophene moiety
- Benzo[b]thiophene core
The molecular formula is , with a molecular weight of approximately 333.42 g/mol. This structural complexity contributes to its diverse biological activities and potential applications in various fields.
Biological Activities
Research indicates that compounds containing furan and thiophene derivatives exhibit significant biological activities. Key areas of application include:
- Antimicrobial Properties :
- Antifungal Activity :
-
Anticancer Potential :
- Research has highlighted the cytotoxic effects of related compounds against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival .
- Opioid Receptor Modulation :
Case Studies
Several studies have documented the biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Heterocycle Variations
The benzo[b]thiophene core distinguishes this compound from analogs with alternative heterocyclic backbones:
Key Observations :
Substituent Effects on Activity and Properties
The N-substituents critically influence pharmacological and physicochemical profiles:
Key Observations :
- Heteroaromatic substituents (furan/thiophene) in the target compound may facilitate interactions with hydrophobic pockets or aromatic residues in enzymes, akin to compound 27’s thiophen-2-ylmethyl group .
- Piperidine-based analogs (e.g., compounds 42–47) often form hydrochloride salts, improving solubility and pharmacokinetics compared to the neutral target compound .
Key Observations :
- The absence of ionizable groups or salts in the target compound suggests lower aqueous solubility compared to hydrochloride salts of piperidine analogs (e.g., compound 42) .
- Synthetic yields for related compounds range from 42–72%, indicating feasible scalability for the target compound if optimized .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its unique heterocyclic structure, which combines furan and thiophene rings with a benzo[b]thiophene backbone. This structural composition suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO4S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1428360-09-1 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The heterocyclic rings can engage in π-π stacking interactions and hydrogen bonding, which may modulate the activity of biological macromolecules, leading to diverse pharmacological effects.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Antioxidant Properties : The presence of sulfur in the structure may contribute to free radical scavenging abilities.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to modulate inflammatory pathways.
Case Studies
Several studies have explored the biological activities of related compounds:
- A study on thiophene derivatives indicated promising antifungal activity against specific pathogens, with some compounds achieving over 70% efficacy in field trials against crop diseases .
- Another investigation into benzo[b]thiophene derivatives showed significant cytotoxic effects on cancer cell lines, suggesting that modifications to the thiophene and furan moieties could enhance anticancer properties .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Q & A
Q. What are the standard synthetic routes for N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling benzo[b]thiophene-2-carboxylic acid derivatives with furan-3-ylmethyl and thiophen-2-ylethyl amines using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane or DMF .
- Purification : Column chromatography (e.g., silica gel, EtOAc/hexane gradients) or recrystallization to achieve >95% purity .
- Key parameters: Temperature control (0–25°C), anhydrous conditions, and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR spectroscopy : 1H/13C NMR to identify proton environments and carbon frameworks (e.g., thiophene δ 7.2–7.8 ppm, furan δ 6.3–6.7 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 489.0760 vs. observed 489.0758) .
- X-ray crystallography : Resolves bond lengths/angles and dihedral angles between heterocyclic rings (e.g., benzo[b]thiophene-furan dihedral angle ~13°) .
Q. What preliminary biological activities have been reported?
- Cytotoxicity : IC50 values against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Enzyme inhibition : Screening against kinases or proteases using fluorogenic substrates .
- Apoptosis modulation : Flow cytometry to assess caspase-3/7 activation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Advanced strategies include:
- Solvent optimization : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura coupling of thiophene intermediates .
- Process analytical technology (PAT) : In-line FTIR monitoring to track reaction progression and minimize byproducts .
Q. What methodologies elucidate the compound’s mechanism of action in disease models?
- Target identification :
- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate binding proteins .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) .
- Pathway analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent modification :
| Position | Modification | Observed Effect |
|---|---|---|
| Furan-3-yl | Bromination | Increased cytotoxicity (IC50 ↓ 30%) |
| Thiophen-2-yl | Methylation | Improved metabolic stability |
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR .
Q. What analytical methods resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?
- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations and correlate with efficacy .
- Metabolite identification : HRMS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- 3D tumor spheroids : Mimic in vivo conditions to validate apoptosis induction .
Methodological Guidance
- Handling air-sensitive intermediates : Use Schlenk lines for amine coupling steps .
- Data contradiction resolution : Apply Bland-Altman analysis to compare assay variability across labs .
- Toxicity screening : Utilize zebrafish models for rapid in vivo toxicity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
